molecular formula C9H8Cl3NO B2652450 2-chloro-N-(3,4-dichlorophenyl)propanamide CAS No. 25251-76-7

2-chloro-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B2652450
CAS No.: 25251-76-7
M. Wt: 252.52
InChI Key: DAFPFECFVGRHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3,4-dichlorophenyl)propanamide is a chlorinated organic compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.52 g/mol . This anilide derivative is of significant interest in chemical and agricultural research, particularly in the synthesis and study of herbicides and other agrochemicals . Its structure is closely related to Propanil (N-(3,4-dichlorophenyl)propanamide), a well-known contact herbicide used in rice production, which inhibits photosynthesis by targeting the photosystem II complex in susceptible plants . Researchers value this specific chloro-propanamide derivative for its potential as a building block or intermediate in developing new compounds with modified biological activities and physical properties, such as crystalline forms . The compound should be handled with care; it is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Appropriate personal protective equipment is essential . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is crucial to consult the Safety Data Sheet (SDS) prior to handling and to adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3,4-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFPFECFVGRHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Action and Selectivity in Target Organisms

Biochemical Targets of 2-chloro-N-(3,4-dichlorophenyl)propanamide in Photosynthetic Pathways

Propanil's primary mode of action is the disruption of photosynthesis, the process by which plants convert light energy into chemical energy. wikipedia.orgumn.edu This interference occurs at a critical juncture within the photosynthetic apparatus, specifically Photosystem II (PSII). researchgate.net

Photosynthesis involves a series of electron transport reactions. In stage I, light energy is captured and used to move electrons through an electron transport chain. wikipedia.org Propanil (B472794) acts as a potent inhibitor of this electron flow within Photosystem II. researchgate.netresearchgate.net By binding to a key component of the PSII complex, it physically obstructs the passage of electrons. ucanr.edu This blockage halts the production of ATP and NADPH, the high-energy molecules required for the subsequent stages of photosynthesis, including carbon dioxide fixation. ucanr.edu Consequently, the plant's ability to produce carbohydrates for growth and development is crippled. wikipedia.org

The specific target of propanil within Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. nih.gov Propanil binds to the D1 protein, a core component of the PSII reaction center. ucanr.edu It competes with the native plastoquinone (B1678516) for its binding site, known as the QB site, on the D1 protein. nih.govnih.gov By occupying this site, propanil prevents plastoquinone from binding and accepting electrons, thereby interrupting the electron transport chain. nih.gov This interaction effectively shuts down the linear flow of electrons, leading to the subsequent failure of photosynthetic energy production. wikipedia.orgucanr.edu

Cellular and Subcellular Effects of this compound in Susceptible Plants

The inhibition of electron transport in Photosystem II has cascading effects that extend beyond the simple cessation of energy production. The blockage promotes the formation of highly reactive molecules and triplet-state chlorophyll. ucanr.edu These reactive oxygen species initiate a destructive chain of reactions, primarily causing lipid and protein membrane peroxidation. researchgate.netucanr.edu This leads to the rapid destruction of cell membranes, resulting in leakage of cellular contents and disintegration of organelles. ucanr.edu The visible symptoms in susceptible plants, such as chlorosis (yellowing) and necrosis (tissue death), are the macroscopic manifestation of this widespread cellular damage. umn.eduucanr.edu Injury typically appears first on older leaves and begins at the leaf margins, progressing inward. umn.edu

Table 1: Summary of Cellular Effects Following PSII Inhibition by this compound
EffectDescriptionReference
Electron Transport Blockage Halts the flow of electrons at the QB site of the D1 protein in Photosystem II. ucanr.edunih.gov
Reactive Oxygen Species (ROS) Formation The blocked energy transfer leads to the generation of highly destructive molecules like singlet oxygen. ucanr.edu
Lipid Peroxidation ROS attack and degrade lipids in cell membranes, compromising their integrity. researchgate.net
Membrane Disruption Loss of membrane integrity leads to leakage of cellular contents and organelle breakdown. ucanr.edu
Chlorosis and Necrosis Visible symptoms of cell death, appearing as yellowing and browning of leaf tissue. umn.edu

Basis of Herbicidal Selectivity in Rice and Other Crops

The remarkable success of this compound as a herbicide in rice cultivation is due to its high degree of selectivity. researchgate.net While it is lethal to many common weeds, rice plants can tolerate it. This selectivity is not based on a difference in the target site (PSII is sensitive in both rice and weeds) but on the differential ability to metabolize the herbicide. wikipedia.org

Tolerant crops like rice possess a highly efficient enzymatic system for detoxifying propanil. wikipedia.orgresearchgate.net The key enzyme responsible for this detoxification is aryl acylamidase (AAA). researchgate.netresearchgate.net Rice plants contain a high level of this enzyme, which rapidly hydrolyzes the propanil molecule. wikipedia.org This enzymatic action breaks the amide bond, converting the phytotoxic propanil into two non-herbicidal compounds: 3,4-dichloroaniline (B118046) and propionic acid. researchgate.netresearchgate.net Susceptible weeds, in contrast, lack sufficient levels of aryl acylamidase to metabolize propanil quickly enough to prevent the inhibition of photosynthesis and subsequent cellular damage. wikipedia.org

Table 2: Detoxification of this compound in Rice
ComponentRoleReference
This compound Active herbicide (Substrate) researchgate.net
Aryl Acylamidase (AAA) Enzyme that catalyzes the hydrolysis reaction wikipedia.orgresearchgate.net
3,4-dichloroaniline Non-phytotoxic metabolite researchgate.netresearchgate.net
Propionic Acid Non-phytotoxic metabolite researchgate.netresearchgate.net

The differential rate of metabolism is the fundamental basis for the selective herbicidal action of this compound. researchgate.net In rice, the rapid conversion of the herbicide into inactive metabolites by aryl acylamidase ensures that its concentration at the target site (the D1 protein) never reaches a level sufficient to cause significant inhibition of photosynthesis. wikipedia.orgresearchgate.net In susceptible weeds, the slow rate of metabolism allows the herbicide to accumulate, block electron transport, and trigger the lethal cascade of cellular damage. wikipedia.org Therefore, plant tolerance is directly correlated with the activity of detoxifying enzymes like aryl acylamidase. researchgate.net

Comparative Analysis of Action Mechanisms with Other Herbicide Classes

The herbicidal activity of this compound, commonly known as propanil, stems from a specific biochemical interaction within the plant. wikipedia.orgresearchgate.net Its mode of action, while highly effective, is distinct when compared to other major classes of herbicides. Understanding these differences is crucial for effective weed management and for comprehending the evolution of herbicide resistance.

Propanil's primary mechanism is the inhibition of photosynthesis at Photosystem II (PSII). researchgate.net It interrupts the photosynthetic electron transport chain, a critical process for converting light energy into chemical energy. wikipedia.org This blockage prevents the fixation of carbon dioxide and leads to a buildup of excess energy, resulting in photo-oxidative damage and ultimately, the death of susceptible plants. wikipedia.orgresearchgate.net Propanil is classified by the Herbicide Resistance Action Committee (HRAC) in Group C2 (or Group 7 numerically), which comprises amides and anilides that act as PSII inhibitors. wikipedia.org

In contrast, other herbicide classes target entirely different physiological and biochemical pathways. A comparative analysis highlights the unique nature of propanil's action.

Chloroacetamides: This class, which includes herbicides like butachlor (B1668075), primarily functions by inhibiting cell division (mitosis). researchgate.net While their complete mechanism is not fully elucidated, they are known to disrupt several metabolic processes, including the synthesis of lipids, proteins, and gibberellins. researchgate.net Unlike propanil, which halts energy production, chloroacetamides prevent growth and development by stopping the creation of new cells.

Synthetic Auxins: Herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) belong to the synthetic auxin class. wikipedia.org These compounds mimic the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds. wikipedia.org The herbicide is absorbed by the leaves and moves to the plant's meristems, where it induces effects like stem curling and leaf withering, eventually causing the plant's death. wikipedia.org This mode of action, disrupting hormonal balance to cause lethal overgrowth, is fundamentally different from propanil's inhibition of a core energy-producing pathway. wikipedia.orgwikipedia.org

ALS Inhibitors (Sulfonylureas): This group of herbicides acts on the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is vital for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting ALS, these herbicides starve the plant of essential building blocks for protein synthesis, leading to a cessation of growth and eventual death. This mechanism targets amino acid synthesis, a pathway unrelated to propanil's direct impact on photosynthesis.

ACCase Inhibitors (Aryloxyphenoxypropionates): Often referred to as "grass killers," these herbicides inhibit the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is critical in the early stages of fatty acid synthesis. By blocking ACCase, the herbicide prevents the production of lipids necessary for building cell membranes and storing energy. This disruption of lipid biosynthesis is a distinct mechanism from the photosynthetic inhibition caused by propanil.

The following table provides a comparative summary of these mechanisms.

Herbicide ClassExample CompoundPrimary Target SitePrimary Physiological Effect
Amides (HRAC C2) PropanilPhotosystem II (PSII) D1 proteinInhibition of photosynthesis wikipedia.orgresearchgate.net
Chloroacetamides ButachlorMitosis (cell division)Inhibition of growth and development researchgate.net
Synthetic Auxins 2,4-DAuxin binding proteinsUncontrolled, unsustainable growth wikipedia.org
ALS Inhibitors ChlorsulfuronAcetolactate synthase (ALS)Inhibition of amino acid synthesis
ACCase Inhibitors AryloxyphenoxypropionatesAcetyl-CoA carboxylase (ACCase)Inhibition of fatty acid synthesis

The selectivity of propanil is also noteworthy in this comparison. Rice plants demonstrate tolerance because they possess high levels of an enzyme called aryl acylamidase (AAA), which rapidly metabolizes propanil into the significantly less toxic 3,4-dichloroaniline. wikipedia.orgresearchgate.net Most susceptible weeds lack this specific metabolic pathway. wikipedia.org This detoxification mechanism is a form of metabolic selectivity. Other herbicide classes may rely on different selectivity mechanisms, including target-site insensitivity or detoxification pathways involving other enzymes, such as glutathione (B108866) S-transferases (GSTs) or cytochrome P450 monooxygenases, which can be enhanced in some crops by chemical safeners. mdpi.com

Resistance Development and Management in Weeds

Evolutionary Biology of 2-chloro-N-(3,4-dichlorophenyl)propanamide Resistance in Weeds

The evolution of resistance to this compound in weeds is a classic example of rapid adaptation driven by intense selection pressure from the herbicide. wiserpub.comnih.gov The repeated application of this herbicide eliminates susceptible individuals within a weed population, allowing naturally occurring resistant individuals to survive, reproduce, and pass on their resistance traits. numberanalytics.com Over time, this leads to a significant increase in the frequency of resistant individuals within the population.

Several factors influence the rate at which resistance develops. These include the initial frequency of resistance genes in the weed population, the intensity of herbicide use, and the biological and ecological characteristics of the weed species. wiserpub.comembrapa.br Weeds with high seed production and efficient dispersal mechanisms can spread resistance genes more rapidly. researchgate.net The long-term persistence of weed seeds in the soil seed bank also contributes to the slow decline of resistant populations even after the selection pressure is removed. embrapa.br

The evolution of resistance is a significant threat to the long-term efficacy of herbicides. numberanalytics.com For instance, biotypes of barnyardgrass (Echinochloa crus-galli) and junglerice (Echinochloa colona) were discovered to be resistant to propanil (B472794) approximately a decade after its widespread introduction. cambridge.orgtulane.edu

Biochemical Mechanisms of this compound Resistance

Weeds have evolved two primary biochemical strategies to resist the effects of this compound: enhanced herbicide metabolism and alterations at the herbicide's target site. nih.gov

The most common mechanism of resistance to this compound, particularly in grass species like Echinochloa, is enhanced metabolism. researchgate.netuppersouthplatte.org Resistant plants exhibit higher levels of enzymes that can detoxify the herbicide before it reaches its target site in the chloroplasts. cambridge.orgtulane.edu A key enzyme involved in this process is aryl acylamidase. researchgate.netuppersouthplatte.org

This enzyme breaks down this compound into non-toxic products, specifically 3,4-dichloroaniline (B118046) and propionic acid. researchgate.netcambridge.orgtulane.edu While susceptible weeds also possess this enzyme, resistant biotypes have significantly elevated levels of aryl acylamidase activity, allowing them to rapidly metabolize the herbicide and survive its application. researchgate.netcambridge.orgtulane.edu This metabolic resistance is a form of non-target-site resistance (NTSR). nih.gov Interestingly, rice's natural tolerance to propanil is also due to high levels of this same enzyme. researchgate.netcambridge.orgtulane.edu

Research has shown that certain organophosphate insecticides can act as synergists with propanil by inhibiting aryl acylamidase, thereby increasing the herbicide's effectiveness against resistant weeds. cambridge.orgtulane.edu

A less common but also significant mechanism of resistance involves modifications to the herbicide's target site within the plant. nih.gov this compound is an inhibitor of photosystem II (PSII), where it binds to the D1 protein. cambridge.orgtulane.edunih.gov

Target-site resistance (TSR) occurs when a mutation in the psbA gene, which codes for the D1 protein, results in an altered amino acid sequence. nih.govucanr.eduresearchgate.net This change in the protein's structure prevents the herbicide from effectively binding to its target site, thus rendering the plant resistant. nih.gov Photosynthesis can then proceed normally even in the presence of the herbicide. uppersouthplatte.org

For example, resistance to propanil in rice sedge (Cyperus difformis) and ricefield bulrush (Schoenoplectus mucronatus) has been linked to a single amino acid substitution in the D1 protein. nih.govucanr.eduresearchgate.net Specifically, a valine to isoleucine substitution at residue 219 of the D1 protein has been identified in propanil-resistant biotypes of these sedges. ucanr.eduresearchgate.net This type of resistance is often associated with cross-resistance to other PSII-inhibiting herbicides. ucanr.edu

Genetic and Molecular Characterization of Resistance Genes

The genetic basis of resistance to this compound is linked to specific genes that are either involved in herbicide metabolism or encode the target protein.

For metabolic resistance, the genes responsible for the increased production of detoxifying enzymes like aryl acylamidase are of primary interest. While the exact genetic mechanisms can be complex and may involve changes in gene regulation or gene duplication, the outcome is an increased capacity to break down the herbicide. nih.gov Unraveling the genetic basis of this non-target-site resistance is a significant area of ongoing research. cambridge.org

In the case of target-site resistance, the focus is on the psbA gene located in the chloroplast DNA. ucanr.eduresearchgate.net Molecular techniques such as DNA sequencing are used to identify specific point mutations within this gene that confer resistance. ucanr.eduresearchgate.net As mentioned, a single nucleotide change that results in an amino acid substitution at a critical point in the D1 protein can be sufficient to prevent herbicide binding. nih.govuppersouthplatte.org The identification of these mutations serves as a definitive molecular marker for target-site resistance. semanticscholar.org

Genetic Basis of Propanil Resistance

Resistance TypeGenetic MechanismKey Gene(s)/Enzyme(s)Example Weed Species
Metabolic Resistance (NTSR)Increased expression/activity of detoxifying enzymesAryl acylamidaseEchinochloa crus-galli, Echinochloa colona
Target-Site Resistance (TSR)Point mutation in the target-site genepsbA (encoding the D1 protein)Cyperus difformis, Schoenoplectus mucronatus

Ecological Dynamics of Resistant Weed Populations

The ecological dynamics of weed populations resistant to this compound are shaped by the interplay of genetic factors, agricultural practices, and the inherent biology of the weed species. usda.govmdpi.com Continuous application of the same herbicide creates a strong selective environment that favors the proliferation of resistant individuals. researchgate.net

Resistant populations can spread through the movement of seeds via farm machinery, wind, water, or contaminated crop seed. researchgate.netucanr.edu This can lead to the rapid expansion of resistant patches within a field and their introduction to new areas. The persistence of resistant seeds in the soil seedbank ensures the continuation of the problem for subsequent growing seasons. embrapa.br

The fitness of resistant plants in the absence of the herbicide can also influence their population dynamics. In some cases, the mutation conferring resistance may come with a fitness cost, meaning the resistant plants are less competitive than their susceptible counterparts when the herbicide is not used. However, in many instances, the fitness penalty is minimal, allowing resistant populations to persist even with changes in herbicide use. nih.gov

Strategies for Resistance Mitigation and Integrated Weed Management in Agricultural Systems

To combat the development and spread of resistance to this compound, a multi-faceted approach known as Integrated Weed Management (IWM) is essential. croplife.org.aubayer.com Relying solely on a single herbicide is unsustainable. croplife.org.au

Key strategies for resistance mitigation include:

Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same mode of action. ucanr.educroplife.org.au Rotating between different herbicide groups or using tank mixtures of herbicides with different modes of action can help to control a broader spectrum of weeds and reduce the selection pressure for resistance to any single herbicide. croplife.org.auucanr.edu

Cultural Practices: Implementing cultural control methods can reduce the reliance on herbicides. bayer.com These practices include crop rotation, adjusting planting dates, using competitive crop varieties, and managing water and fertilizer to favor the crop over the weeds. bayer.comucanr.edu

Mechanical and Physical Control: Tillage and manual weeding can be effective in reducing weed populations and preventing resistant weeds from setting seed. bayer.com

Preventing Seed Spread: Cleaning farm equipment between fields can help prevent the movement of resistant weed seeds. ucanr.edu Managing field borders and preventing weed escapes from going to seed are also critical. cambridge.org

Scouting and Monitoring: Regularly scouting fields helps in the early detection of resistant weed patches, allowing for targeted management before they spread. cambridge.org

By integrating these diverse tactics, farmers can create a more resilient and sustainable weed management system that minimizes the evolution and impact of herbicide resistance. croplife.org.augrowiwm.org

Integrated Weed Management (IWM) Strategies for Propanil Resistance

StrategyDescriptionExample
Chemical DiversityUsing herbicides with different modes of action.Rotating propanil with ALS inhibitors or using tank mixes. croplife.org.auucanr.edu
Cultural ControlAgronomic practices that suppress weeds.Crop rotation, higher seeding rates, delayed sowing. bayer.comucanr.edu
Mechanical ControlPhysical removal of weeds.Tillage before planting, hand-weeding of escapes. bayer.com
SanitationPreventing the spread of resistant seeds.Cleaning harvesting equipment between fields. ucanr.edu

Environmental Fate and Transformation Pathways

Degradation of 2-chloro-N-(3,4-dichlorophenyl)propanamide in Soil Systems

Propanil (B472794) is readily transformed in soil environments, with its persistence being relatively short. who.int The degradation process is a result of both microbial activity and abiotic factors. researchgate.netfao.org The half-life of propanil in soil is typically less than five days. who.int In a study of two different rice fields, the half-life of propanil was found to be 1.2 days. dss.go.th

Microbial degradation is a primary pathway for the dissipation of propanil in soil. researchgate.netfao.org A variety of microorganisms are capable of hydrolyzing propanil. researchgate.net The initial and most significant step in the microbial degradation of propanil is the hydrolysis of the amide bond, which releases the major metabolite, 3,4-dichloroaniline (B118046) (DCA), and propionic acid. who.intdss.go.th The propionic acid is further metabolized to carbon dioxide. who.int

Under both aerobic and anaerobic conditions, propanil is rapidly metabolized. epa.gov Several bacterial strains have been identified that can degrade propanil and its primary metabolite, DCA. These include species from the genera Pseudomonas, Acinetobacter, Rhodococcus, Xanthomonas, Kocuria, Geobacter, and Paracoccus. nih.govnih.govproquest.comvjst.vn A mixed culture of Pseudomonas sp. But2 and Acinetobacter baumannii DT has been shown to be effective in degrading both propanil and another herbicide, butachlor (B1668075), with the half-life of propanil being 1 day in the presence of this mixed culture, compared to 3 days in the control. proquest.comdntb.gov.ua

The primary metabolite, 3,4-dichloroaniline (DCA), can undergo further transformation in the soil. who.int Microbial peroxidases can convert DCA into more persistent and toxic compounds, including 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) and 3,3',4,4'-tetrachloroazoxybenzene (B1211628) (TCAOB). who.intresearchgate.netacs.org These azo compounds can accumulate in soils. researchgate.net

Key Microbial Metabolites of this compound in Soil

Metabolite NameChemical FormulaFormation PathwayEnvironmental Significance
3,4-dichloroaniline (DCA)C6H5Cl2NHydrolysis of the amide bond of the parent compound. who.intMajor and primary degradation product, which can be further transformed. researchgate.netdss.go.th
Propionic acidC3H6O2Hydrolysis of the amide bond of the parent compound. who.intFurther metabolized to carbon dioxide. who.int
3,3',4,4'-tetrachloroazobenzene (TCAB)C12H6Cl4N2Condensation of 3,4-dichloroaniline by microbial peroxidases. who.intacs.orgA more persistent and toxic metabolite that can accumulate in soil. who.intresearchgate.net
3,3',4,4'-tetrachloroazoxybenzene (TCAOB)C12H6Cl4N2OTransformation of 3,4-dichloroaniline. who.intA persistent and toxic metabolite. researchgate.net

While microbial degradation is dominant, abiotic processes also contribute to the transformation of propanil in soil. Propanil is stable to hydrolysis at pH levels of 5, 7, and 9 in laboratory settings. epa.gov However, it can be hydrolyzed in acidic and alkaline media to form 3,4-dichloroaniline and propionic acid. who.int

Photolysis on the soil surface is generally not considered a major degradation pathway for propanil. researchgate.netfao.org One study suggested that propanil is stable to photodegradation on soil, with the observed transformation being primarily due to metabolic activity. epa.gov

The persistence of propanil and its metabolites in soil is influenced by various soil properties. researchgate.net Soil organic matter plays a significant role in the fate of propanil and its primary metabolite, DCA. dss.go.th DCA has a tendency to bind to soil organic matter, which can reduce its extractability from the water matrix. dss.go.th

Soil pH can also affect the degradation rate. Propanil degradation has been observed to be faster at a pH range of 7-8. dss.go.th Acidic conditions may favor the sorption of certain herbicides, potentially reducing their availability for degradation. mdpi.com The activity of soil microbes, which are crucial for the degradation of propanil, is also influenced by soil moisture, temperature, and texture. researchgate.net For instance, low soil moisture can reduce microbial activity and increase the adsorption of herbicides to soil particles, thereby decreasing their bioavailability for degradation. awsjournal.org

Persistence and Transformation in Aquatic Environments

Propanil is not typically persistent in aquatic environments. herts.ac.uk Its dissipation in water is primarily driven by photodegradation and, to a lesser extent, hydrolysis. researchgate.netfao.org

Photolysis is a major degradation pathway for propanil in aquatic systems. researchgate.netfao.org Both propanil and its main metabolite, 3,4-dichloroaniline, are rapidly degraded by sunlight in water. who.int This process leads to the formation of phenolic compounds, which can subsequently polymerize. who.int The presence of substances like humic acids can influence the rate of photodegradation. For instance, increasing humic acid content has been shown to enhance the degradation of propanil but can protect DCA from degradation. dss.go.th

Propanil is stable to hydrolysis in water at a pH range of 5 to 9. epa.gov However, under more acidic or alkaline conditions, it can undergo hydrolysis to yield 3,4-dichloroaniline and propionic acid. who.int One source suggests that propanil is stable in solutions with a pH between 3 and 9, but may be subject to hydrolysis outside this range. researchgate.net

Environmental Fate of this compound in Different Systems

EnvironmentPrimary Degradation PathwayKey MetabolitesTypical Half-Life
SoilMicrobial Degradation. researchgate.netfao.org3,4-dichloroaniline (DCA), Propionic acid, 3,3',4,4'-tetrachloroazobenzene (TCAB). who.int< 5 days. who.int
AquaticPhotodegradation. researchgate.netfao.org3,4-dichloroaniline (DCA), Phenolic compounds. who.intRapid, but specific values vary with conditions.

Analytical Methodologies for 2 Chloro N 3,4 Dichlorophenyl Propanamide and Its Metabolites in Environmental and Biological Matrices

Sample Preparation Techniques for Complex Matrices (Soil, Water, Plant Tissues)

Effective sample preparation is a crucial first step to isolate 2-chloro-N-(3,4-dichlorophenyl)propanamide and its metabolites from complex matrices like soil, water, and plant tissues, thereby minimizing interference and enhancing analytical sensitivity. The choice of technique depends on the matrix's properties, the analyte's physicochemical characteristics, and the subsequent analytical method.

For soil samples , classical extraction techniques such as Soxhlet, shaking, and ultrasonic-assisted extraction are employed. researchgate.net A common approach is liquid-liquid extraction, where soil is soaked in a solvent like acetone, followed by partitioning into solvents such as dichloromethane (B109758) and hexane (B92381) to separate the analytes from the solid matrix. nih.gov Modern methods like pressurized liquid extraction and microwave-assisted extraction offer more efficient and faster extraction. researchgate.net A widely adopted method for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which involves an extraction and cleanup step, providing a streamlined process for various food and environmental samples. researchgate.netmdpi.com General preparation of soil often includes drying, grinding to a fine powder, and sieving to ensure homogeneity before extraction. ku.educutm.ac.in

In the case of water samples , solid-phase extraction (SPE) is a prevalent technique. epa.gov This method involves passing the water sample through a cartridge containing a solid adsorbent, such as C-18, which retains the analytes of interest. The analytes are then eluted from the cartridge with a small volume of an organic solvent like ethyl acetate. epa.gov This process effectively concentrates the analytes and removes interfering substances. For certain analyses, such as those using highly sensitive LC-MS/MS systems, sample preparation may be as simple as filtering the water sample to remove particulate matter. epa.gov

For plant tissues , such as rice grains, husks, and straw, liquid-liquid extraction is a frequently used method. nih.gov The process typically involves homogenizing the tissue, followed by extraction with an organic solvent. ku.edu Similar to soil analysis, the QuEChERS method has proven effective for multiresidue analysis in plant-based matrices. Dispersive solid-phase extraction is often used as a cleanup step to remove co-extracted matrix components like pigments and lipids. nih.gov

MatrixPreparation TechniqueKey Steps
Soil Liquid-Liquid Extraction (LLE)Soaking in acetone, partitioning with dichloromethane and hexane. nih.gov
QuEChERSExtraction with an organic solvent followed by a cleanup step. researchgate.netmdpi.com
Water Solid-Phase Extraction (SPE)Passing the sample through a C-18 cartridge and eluting with ethyl acetate. epa.gov
FiltrationSimple removal of particulates for sensitive instrumental analysis. epa.gov
Plant Tissues Liquid-Liquid Extraction (LLE)Homogenization and extraction with an organic solvent. nih.govku.edu
Dispersive Solid-Phase Extraction (d-SPE)Cleanup of the extract to remove interferences. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of this compound and its metabolites. Both gas and liquid chromatography are widely used, often coupled with various detectors to provide high sensitivity and selectivity.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool that combines the separation capabilities of GC with the detection and identification power of MS. msu.ru It is frequently used for the confirmation of analyte identity based on its unique mass spectrum. researchgate.net GC-MS has been successfully applied to the analysis of this compound and its primary metabolite, 3,4-dichloroaniline (B118046) (DCA). researchgate.net

Gas Chromatography with an Electron Capture Detector (GC-ECD) is highly sensitive to halogenated compounds, making it an excellent choice for detecting chlorinated pesticides. A method for analyzing residues in rice and soil using GC-ECD demonstrated high recovery rates (84.9% to 98.3%) with a limit of quantification (LOQ) of 0.05 mg/kg. nih.gov

Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) offers high selectivity for nitrogen-containing compounds. An EPA method utilizing a GC with an alkali flame (N/P) detector achieved an LOQ of 0.01 ppm for both the parent compound and DCA in water. epa.gov

TechniqueDetectorMatrixLimit of Quantification (LOQ)Recovery Rate
GC-ECDElectron CaptureRice, Soil0.05 mg/kg nih.gov84.9% - 98.3% nih.gov
GC-NPDNitrogen-PhosphorusWater0.01 ppm epa.govNot Specified
GC-MSMass SpectrometryGeneralMethod-dependentMethod-dependent

Liquid chromatography (LC) is particularly useful for analyzing compounds that are less volatile or thermally labile.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely available technique. The separation is typically achieved on a reverse-phase column, and detection is based on the analyte's absorption of UV light. For this compound, detection wavelengths of 210 nm, 248 nm, and 254 nm have been reported depending on the matrix and specific method. researchgate.netnih.govsielc.com An HPLC-UV method was developed for the simultaneous determination of the parent compound and its metabolites in human serum, with quantitative detection limits as low as 0.005 µg/mL. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for trace-level quantification due to its exceptional sensitivity and selectivity. mdpi.comencyclopedia.pub This technique couples the separation power of LC with the specificity of tandem mass spectrometry. An established method for analyzing drinking and surface water reported an LOQ of 0.1 µg/L and limits of detection (LOD) as low as 0.0175 µg/L. epa.gov

TechniqueDetectorMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)
HPLC-UVUltravioletHuman Serum0.005 µg/mL researchgate.netNot Specified
LC-MS/MSTandem Mass SpectrometryDrinking Water0.1 µg/L epa.gov0.0175 µg/L (parent), 0.0394 µg/L (metabolite) epa.gov
LC-MS/MSTandem Mass SpectrometrySurface Water0.1 µg/L epa.gov0.0238 µg/L (parent), 0.0374 µg/L (metabolite) epa.gov

Spectroscopic Methods for Structural Elucidation of Metabolites (e.g., UV-Vis, IR, NMR)

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive identification and structural elucidation of unknown metabolites. numberanalytics.comjchps.comeurekaselect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. High-field NMR has been instrumental in examining oxidative metabolic products of this compound, helping to characterize their exact structure and identify isomers. nih.gov It is a powerful tool for determining the connectivity of atoms within a molecule. jchps.com

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), provides the exact mass of a molecule and its fragments, which allows for the determination of its elemental composition. numberanalytics.com Fragmentation patterns observed in MS are unique to a molecule's structure and are used to piece together the identity of metabolites. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds (e.g., C=O, N-H, C-Cl). iucr.orgdergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems within a molecule. While less specific for complete structural elucidation, it can be a useful complementary technique. nih.gov

The combined use of these spectroscopic methods allows for the unambiguous confirmation of metabolite structures formed through biotransformation processes in the environment. numberanalytics.comnih.gov

Immunochemical Assays (ELISA) for Rapid Screening

For rapid and high-throughput screening of numerous samples, immunochemical methods like the Enzyme-Linked Immunosorbent Assay (ELISA) offer a valuable alternative to time-consuming chromatographic techniques. msu.ru

An indirect competitive ELISA has been specifically developed for the quantitative determination of this compound. msu.rucemi-ras.ru This assay is based on the competition between the target analyte in the sample and a labeled antigen for a limited number of specific antibody binding sites. The method is highly sensitive, with a reported detection limit of 0.1 ng/mL in buffer. msu.ru When applied to rice grain analysis, it can detect concentrations in the range of 1 to 100 µg/g, which is suitable for monitoring regulatory maximum residue limits. msu.ru The assay demonstrates good tolerance to organic solvents like methanol, which are often used in sample extraction. cemi-ras.ru ELISA kits are recognized as effective tools for the rapid screening of various pesticide residues. mzfoodtest.comcreative-diagnostics.com

ParameterValueReference
Assay TypeIndirect Competitive ELISA msu.rucemi-ras.ru
Detection Limit (in buffer)0.1 ng/mL msu.ru
Detection Range (in rice)1 - 100 µg/g msu.ru
IC50 Value2.2 - 2.7 ng/mL cemi-ras.ru

Development of Novel and Miniaturized Analytical Approaches

Research continues to focus on developing more efficient, cost-effective, and field-deployable analytical methods.

Miniaturization of existing techniques is a significant trend. Miniaturized QuEChERS methods have been developed that require much smaller amounts of sample (e.g., 100 mg) and solvents, making the analysis more environmentally friendly and suitable for samples of limited quantity. nih.govscilit.com Similarly, miniaturized multi-methods based on established standards have been shown to reduce solvent consumption and analysis time without compromising performance. researchtrends.net

Novel analytical platforms are also emerging. Optical biosensors based on principles like surface-enhanced Raman spectroscopy (SERS) and surface plasmon resonance (SPR) show promise for creating simple, low-cost, and rapid devices for on-site pesticide detection. encyclopedia.pub Another innovative approach is thermal desorption–gas chromatography mass spectrometry (TD-GC/MS), which allows for the direct analysis of analytes sorbed to particles without requiring a solvent extraction step, simplifying the sample preparation process. mdpi.com These advancements aim to overcome the limitations of traditional laboratory-based methods, which are often expensive and time-consuming. encyclopedia.pub

Quality Control and Assurance in the Analysis of this compound

Robust quality control (QC) and quality assurance (QA) protocols are fundamental to generating reliable, accurate, and defensible data in the analysis of this compound (Propanil) and its metabolites. eurl-pesticides.eueurl-pesticides.eu These measures ensure that analytical methods are fit for purpose and that results meet established performance criteria. apvma.gov.aunih.gov Adherence to QA/QC procedures is critical for regulatory compliance, environmental monitoring, and human health exposure assessments. eurl-pesticides.eueurl-pesticides.eu Key components of a comprehensive QA/QC program include method validation, the use of certified reference materials, routine analysis of control samples, and adherence to standardized operating procedures. nih.govfao.org

Method Validation

Before implementation for routine analysis, any analytical method for this compound must be thoroughly validated to demonstrate its performance capabilities. apvma.gov.au Validation establishes the method's suitability by assessing several key parameters.

Linearity: This parameter demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. apvma.gov.au For example, in the gas chromatographic analysis of propanil (B472794) and its primary metabolite 3,4-dichloroaniline (3,4-DCA), calibration standards are prepared in a range from 0.025 µg/mL to 0.25 µg/mL. epa.gov Another LC-MS/MS method established a calibration range that extended at least 20% beyond the lowest nominal concentration of the analyte in the relevant solutions. epa.gov The linearity is typically evaluated by visual inspection of a plot of the analytical response against the analyte concentration. apvma.gov.au

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. These are typically evaluated through recovery studies using spiked blank matrix samples. thermofisher.com For instance, a gas-liquid chromatography method for propanil residues in rice and soil showed mean recoveries ranging from 84.9% to 98.3% when samples were spiked at levels of 0.05, 0.25, and 0.50 mg/kg. nih.gov European guidelines for pesticide residue analysis consider recovery values between 70% and 120% to be acceptable. thermofisher.com In a method validation study for wheat grain and straw, untreated samples were fortified with 0.01, 0.10, and 1.0 ppm propanil to assess recovery. epa.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. apvma.gov.au For a gas-liquid chromatography method, the LOQ and LOD for propanil were determined to be 0.05 mg/kg and 0.017 mg/kg, respectively. nih.gov An LC-MS/MS method for water analysis established an LOQ of 0.1 µg/L and calculated an LOD of 0.0175 µg/L for propanil. epa.gov

The following table summarizes key validation parameters from various analytical methods for this compound.

MatrixAnalytical MethodSpiking LevelsMean Recovery (%)LOQLODSource
Rice Grain, Husk, Straw, SoilGas Liquid Chromatography with Electron Capture Detector (GLC-ECD)0.05, 0.25, 0.50 mg/kg84.9 - 98.30.05 mg/kg0.017 mg/kg nih.gov
Drinking WaterLiquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)Not SpecifiedNot Specified0.1 µg/L0.0175 µg/L epa.gov
WaterGas Chromatography with Nitrogen/Phosphorus Detector (GC-N/P)Not SpecifiedNot Specified0.01 ppm (for Propanil and 3,4-DCA)Not Specified epa.gov
Wheat Grain and StrawGas Chromatography (GC)0.01, 0.10, 1.0 ppmNot Specified in AbstractNot Specified in AbstractNot Specified in Abstract epa.gov

Routine Quality Control Procedures

Ongoing QC measures are essential to monitor the performance of the analytical method during routine sample analysis.

Certified Reference Materials (CRMs) and Standards: High-purity certified reference materials are crucial for preparing accurate calibration standards. fao.orgsigmaaldrich.comfishersci.com Companies like Sigma-Aldrich and LGC Standards provide propanil CRMs, often produced under ISO 17034 accreditation, ensuring their quality and traceability. sigmaaldrich.comfishersci.comlgcstandards.com These standards are used to create a series of calibration solutions to quantify the analyte in samples. epa.gov The purity of the standard must be known and accounted for when preparing stock solutions. epa.gov

Control Samples: Each batch of samples analyzed should include a set of quality control samples to verify the accuracy and precision of the results. eurl-pesticides.eu

Method Blanks: A clean matrix sample that is processed and analyzed in the same manner as the test samples. This is used to check for contamination from reagents, glassware, or the laboratory environment. fao.org

Spiked Samples (Recovery Checks): A blank matrix fortified with a known concentration of propanil. The analysis of this sample demonstrates the method's accuracy for that specific batch. Routine recovery is generally considered acceptable if it falls within the range of 70-120%. eurl-pesticides.euthermofisher.com

Replicate Samples: Analyzing duplicate portions of the same sample provides a measure of the method's precision for that specific matrix. eurl-pesticides.eufao.org

Instrument Performance Checks: The performance of analytical instrumentation, such as gas or liquid chromatographs, must be regularly monitored. nih.gov This includes checking system suitability parameters like chromatographic performance and mass accuracy before starting an analytical run. nih.gov Calibration curves should be verified intermittently throughout the analysis sequence. epa.gov

The table below outlines typical quality control samples and their functions in the analysis of this compound.

QC Sample TypePurposeTypical Acceptance CriteriaSource
Method BlankMonitor for contamination during sample preparation and analysis.Analyte should not be detected above the LOD or a pre-defined level. fao.org
Spiked Blank (Recovery)Assess the accuracy (trueness) of the method for a given batch.Recovery typically within 70-120%. thermofisher.com
Sample Duplicate/ReplicateAssess the precision of the method on a real sample.Relative Percent Difference (RPD) should be within a pre-defined limit. eurl-pesticides.eufao.org
Calibration Verification StandardVerify the stability of the instrument's calibration.Concentration should be within a specified percentage (e.g., ±15-20%) of the true value. epa.gov

By implementing these comprehensive quality control and assurance measures, analytical laboratories can ensure that the data generated for this compound are of high, known, and documented quality, suitable for their intended purpose.

Ecological Interactions and Environmental Biotransformation

Impact of 2-chloro-N-(3,4-dichlorophenyl)propanamide on Soil Microbial Communities and Enzyme Activities

The application of this compound can significantly alter the structure and function of soil microbial communities. nih.gov Herbicides can serve as a source of carbon and nitrogen for some microorganisms, while being toxic to others, leading to shifts in microbial population dynamics. researchgate.netresearchgate.net Studies have shown that propanil (B472794) can cause significant changes in the bacterial community in sediment slurries under anaerobic conditions. nih.gov

Table 1: Observed Effects of this compound on Soil Microorganisms

Microbial Group/Process Observed Effect Reference
Bacterial Community Significant changes in community structure under anaerobic conditions. nih.gov
Fungal Community Fungi such as Fusarium oxysporum and Aspergillus niger have been identified as propanil degraders, suggesting a role in its breakdown in soil. iosrjournals.org
Nitrogen-Cycling Microbes Herbicides in general can inhibit soil nitrification and denitrification processes by affecting relevant microbial communities and enzyme activities. mdpi.com
Soil Enzyme Activity Pesticide application can lead to an initial decrease in enzyme activities (e.g., amylase, cellulase, invertase), with potential for recovery over time. The specific impact can be concentration-dependent. nih.gov

Interaction with Non-Target Organisms in Agricultural Ecosystems

Propanil has been found to have adverse effects on a variety of non-target organisms within agricultural ecosystems. researchgate.net It is recognized as being toxic to certain aquatic organisms, including the water flea (Ceriodaphnia dubia) and rainbow trout, particularly in their early life stages. researchgate.net Furthermore, it has been reported to pose a high acute and long-term risk to birds. researchgate.net

In aquatic environments, runoff from treated paddy fields can introduce propanil into adjacent wetlands. Studies in Sri Lanka detected propanil in paddy and wetland water up to 14 days after application. tind.io While it was not found in the wetland substrate, it was found to accumulate in the tissues of edible wetland plants such as Ipomoea aquatica and Limnocharis flava. tind.io This bioaccumulation in macrophytes might reduce the concentration of propanil in the water, but it could pose a risk to humans who consume these plants. tind.io The presence of propanil and its metabolites can also cause developmental malformations and increased mortality in amphibians. researchgate.net

Role of this compound Metabolites in Environmental Processes

Propanil is not persistent in the environment, with a reported half-life in soil of less than five days. who.intherts.ac.uk It is primarily degraded through microbial activity and photolysis. researchgate.net The main degradation pathway involves the hydrolysis of the amide bond, which releases 3,4-dichloroaniline (B118046) (3,4-DCA) and propionic acid. iosrjournals.orgwho.int While propionic acid is further metabolized to carbon dioxide, 3,4-DCA is more persistent and toxic than the parent compound. who.intresearchgate.net

3,4-DCA is a significant environmental concern as it is frequently detected in both groundwater and surface waters. researchgate.net In the soil, microbial peroxidases can convert 3,4-DCA into other toxic metabolites, including 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) and 3,3',4,4'-tetrachloroazoxybenzene (B1211628) (TCAOB). iosrjournals.orgwho.int These metabolites, particularly TCAB, are more toxic and persistent than propanil itself and are considered possible human genotoxins. researchgate.netwho.int The formation of these hybrid residues from pesticide interaction is a critical aspect of propanil's environmental fate. cambridge.org

Table 2: Major Metabolites of this compound and their Environmental Significance

Metabolite Formation Pathway Environmental Significance Reference
3,4-dichloroaniline (3,4-DCA) Hydrolysis of propanil by microbial activity. More persistent and toxic than propanil; frequently detected in ground and surface water. researchgate.netwho.intresearchgate.net
Propionic acid Hydrolysis of propanil. Readily metabolized to carbon dioxide. who.int
3,3',4,4'-tetrachloroazobenzene (TCAB) Conversion of 3,4-DCA by microbial peroxidases in soil. Toxic and persistent; may accumulate in soils and leach into groundwater. iosrjournals.orgwho.int
3,3',4,4'-tetrachloroazoxybenzene (TCAOB) Conversion of 3,4-DCA by microbial peroxidases in soil. Toxic and persistent; may accumulate in soils and leach into groundwater. who.int

Bioremediation Potential of this compound-Contaminated Environments

Bioremediation, which utilizes microorganisms to degrade contaminants, is considered a cost-effective and environmentally sound method for cleaning up environments contaminated with propanil. researchgate.net Numerous studies have isolated and identified bacteria and fungi capable of degrading propanil and its primary metabolite, 3,4-DCA.

Bacterial strains from genera such as Acinetobacter, Pseudomonas, Rhodococcus, Geobacter, and Paracoccus have demonstrated the ability to degrade propanil, often utilizing it as a sole source of carbon and nitrogen. nih.govnih.gov For instance, Acinetobacter baumannii DT can transform propanil to 3,4-DCA and then completely degrade it. nih.gov Fungi, including species like Fusarium oxysporum and Aspergillus niger, also show potential for propanil degradation by secreting enzymes that break it down into less toxic compounds. iosrjournals.org

The use of microbial consortia often enhances the degradation rate compared to individual strains. nih.govresearchgate.net A mixed culture of four bacterial strains (Geobacter sp. Pr-1, Paracoccus denitrificans Pr-2, Pseudomonas sp. Pr-3, and Rhodococcus sp. Pr-4) was shown to increase the degradation rates of both propanil and 3,4-DCA under anaerobic conditions. nih.gov Immobilizing microorganisms on supports like alginate or in biofilm reactors can further improve degradation efficiency and tolerance to high concentrations of the herbicide. researchgate.netresearchgate.net

Table 3: Microorganisms with Demonstrated Potential for Propanil Bioremediation

Microorganism Type Genus/Species Key Findings Reference
Bacteria Acinetobacter baumannii Degrades propanil and 3,4-DCA; immobilization in alginate enhances degradation rate. nih.govresearchgate.net
Bacteria Pseudomonas sp. Capable of degrading propanil and 3,4-DCA. nih.govresearchgate.net
Bacteria Rhodococcus sp. Degrades propanil and 3,4-DCA under anaerobic conditions as part of a consortium. nih.gov
Bacteria Geobacter sp. Degrades propanil and 3,4-DCA under anaerobic conditions as part of a consortium. nih.gov
Fungi Fusarium oxysporum Shows potential in degrading propanil through specific enzymatic pathways. iosrjournals.org
Fungi Aspergillus niger Increases the degradation rate of propanil in contaminated soil. iosrjournals.org
Microbial Consortium Multiple bacterial genera Complete removal of propanil and 3,4-DCA achieved in a continuous biofilm reactor. researchgate.net

Synergistic and Antagonistic Interactions with Other Agrochemicals in the Environment

The application of this compound in tank mixtures with other agrochemicals can lead to synergistic or antagonistic interactions, affecting its efficacy and environmental impact. epa.govepa.gov

Antagonism has been observed when propanil is mixed with certain herbicides. For example, propanil can be antagonistic to the herbicide pyribenzoxim (B1679939), particularly at higher doses of propanil. researchgate.net This antagonism is most evident when the two herbicides are applied to the same leaf within a short time frame. researchgate.net The contact action of propanil can inhibit the translocation and herbicidal activity of other chemicals. researchgate.net

Conversely, synergistic effects have been documented, particularly for controlling propanil-resistant weeds. Combinations of propanil with the insecticide carbaryl (B1668338) or herbicides like pendimethalin (B1679228) have shown synergistic effects on propanil-resistant barnyardgrass. cambridge.org However, tank mixes of propanil with certain insecticides, especially carbamates, can cause severe injury to rice plants. epa.govglobalauthorid.com Propanil is also frequently mixed with the herbicide butachlor (B1668075) to enhance weed control, and the presence of butachlor can influence propanil's degradation and impact on soil microbes. researchgate.netnih.gov

Table 4: Interactions of this compound with Other Agrochemicals

Interacting Agrochemical Type of Interaction Effect Reference
Pyribenzoxim (herbicide) Antagonistic Reduced efficacy of pyribenzoxim on barnyardgrass. researchgate.net
Carbaryl (insecticide) Synergistic (on weeds), Adverse (on crop) Enhanced control of propanil-resistant barnyardgrass; can cause severe injury to rice. cambridge.orgglobalauthorid.com
Pendimethalin (herbicide) Synergistic Enhanced control of propanil-resistant barnyardgrass. cambridge.org
Butachlor (herbicide) Co-application Commonly mixed to increase weed control efficiency; can influence propanil degradation. researchgate.netnih.gov
Carbamate Insecticides Adverse Interaction Can cause severe injury or death to rice plants if applied in tank mix or sequentially. epa.gov

Formulation Science and Application Technologies

Microencapsulation and Controlled-Release Formulations

Microencapsulation is a process where tiny particles or droplets of an active substance are surrounded by a coating or embedded in a matrix to create microcapsules, typically ranging from 1 to 1000 µm in size. scispace.commdpi.com This technology offers a promising approach for developing controlled-release formulations of herbicides like 2-chloro-N-(3,4-dichlorophenyl)propanamide. nih.gov

The primary goal of microencapsulation in agriculture is to create formulations that release the active ingredient slowly and predictably over time. mdpi.comnih.gov This can enhance the herbicide's stability, prolong its period of activity, and reduce its environmental impact. mdpi.com

Key Benefits of Microencapsulation for Herbicides:

Controlled Release: Allows for the gradual release of the herbicide, maintaining an effective concentration for a longer duration and potentially reducing the number of applications needed. nih.govresearchgate.net

Protection of Active Ingredient: The shell protects the core material from degradation by environmental factors such as sunlight (photolysis), moisture, and oxygen. scispace.com For instance, some formulations have shown a photoprotective effect, prolonging the herbicide's action time. mdpi.com

Reduced Environmental Loss: By controlling the release, it is possible to reduce losses due to leaching, volatilization, and runoff, thereby minimizing contamination of soil and water. mdpi.com

Several techniques can be used to create microencapsulated herbicides, including interfacial polymerization, coacervation-phase separation, and solvent evaporation. nih.govresearchgate.net In interfacial polymerization, for example, a monomer is polymerized at the interface of two immiscible liquids to form a solid capsule wall around the herbicide. nih.gov Polymers commonly used for encapsulating herbicides include polyurea, polylactic acid, and chitosan. mdpi.com

Microencapsulation TechniqueDescriptionPotential Application for Propanil (B472794)
Interfacial Polymerization A polymer wall is formed at the interface of two immiscible liquids containing different monomers. nih.govEncapsulating liquid Propanil droplets within a durable polymer shell to control release.
Solvent Evaporation The active ingredient is dissolved in a volatile solvent with a polymer, which is then emulsified. The solvent is evaporated, leaving polymer microcapsules. researchgate.netCreating solid microparticles of Propanil for controlled release in soil or water.
Air Suspension Coating Solid particles of the active ingredient are suspended in an air stream and sprayed with a coating material. nih.govCoating solid Propanil granules for a slow-release granular formulation.

Adjuvants and Their Influence on this compound Efficacy and Environmental Fate

Adjuvants are substances added to a pesticide formulation or spray tank to enhance the active ingredient's performance and/or improve the physical characteristics of the spray mixture. cropprotectionnetwork.org The use of appropriate adjuvants with this compound can significantly influence its effectiveness and its behavior in the environment. cropprotectionnetwork.org

Influence on Efficacy:

Surfactants (e.g., Non-ionic Surfactants - NIS): These reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy surface of a weed's leaf, leading to better coverage and absorption. cropprotectionnetwork.org

Oil Concentrates (e.g., Crop Oil Concentrates - COC; Methylated Seed Oils - MSO): These adjuvants help dissolve the leaf's waxy cuticle, which facilitates greater and faster penetration of the herbicide into the plant. cropprotectionnetwork.org MSOs are generally more aggressive than COCs in this regard. cropprotectionnetwork.org This is particularly important under dry or drought conditions when plants may have a thicker cuticle. cropprotectionnetwork.org

Water Conditioners (e.g., Ammonium Sulfate - AMS): In areas with hard water, dissolved cations like calcium and magnesium can bind with the herbicide, reducing its effectiveness. Water conditioners sequester these cations, ensuring the herbicide remains active. cropprotectionnetwork.org

Influence on Environmental Fate:

Drift Reduction Agents: These are polymers that increase the viscosity of the spray solution, leading to larger, heavier droplets that are less likely to be carried off-target by wind. googleapis.com This reduces the potential for damage to non-target crops and minimizes environmental contamination. googleapis.com

Adjuvant TypePrimary FunctionImpact on EfficacyImpact on Environmental Fate
Non-ionic Surfactant (NIS) Reduces surface tension, improves spreadingIncreased coverage on leaf surfaceMay reduce runoff by improving adhesion
Crop/Methylated Oil (COC/MSO) Penetrates waxy leaf cuticleEnhanced herbicide absorption cropprotectionnetwork.orgLess active ingredient left on leaf surface to be washed off
Ammonium Sulfate (AMS) Conditions hard waterPrevents deactivation by mineral cations cropprotectionnetwork.orgIndirectly reduces need for re-application
Drift Reduction Agent Increases spray droplet sizeMay slightly reduce coverageSignificantly reduces off-target spray drift googleapis.com

Optimization of Application Methods for Improved Efficacy and Reduced Environmental Impact

Optimizing the application method of this compound is crucial for maximizing its herbicidal activity while minimizing its environmental footprint. This involves refining spray technology and adopting best management practices.

Spray Technology and Droplet Size: The choice of spray nozzle and operating pressure determines the size of the spray droplets. Larger droplets are less prone to drift, but may provide less coverage on the target weed. googleapis.com Conversely, very fine droplets provide excellent coverage but are highly susceptible to wind drift. Modern application technologies, such as pulse width modulation (PWM) sprayers and the use of unmanned aerial systems (UAS), allow for more precise control over droplet size and application rates, helping to strike a balance between efficacy and drift reduction. googleapis.com

Low-Volume Spraying: The use of low spray volumes (e.g., 5 to 15 liters per hectare) can improve operational efficiency. googleapis.com However, this requires highly concentrated spray mixtures and formulations designed to ensure adequate spreading and retention on the target foliage. googleapis.com

Management Practices to Reduce Runoff: Propanil degrades relatively quickly in soil and water, with a reported half-life in sandy loam soil of just 0.5 days. epa.gov However, its primary degradate, 3,4-dichloroaniline (B118046) (3,4-DCA), is more persistent. epa.govresearchgate.net A significant risk of environmental contamination occurs from runoff shortly after application. researchgate.net One key optimization strategy, particularly in rice cultivation, is to implement a water-holding period after herbicide application. researchgate.net Preventing the release of paddy water for a set period allows time for the herbicide to be absorbed by weeds and for natural degradation processes to begin, significantly reducing the concentration of Propanil and 3,4-DCA in outlet water. researchgate.net

Optimization StrategyObjectiveMechanism
Use of Low-Drift Nozzles Reduce off-target movementProduces a larger, more uniform droplet size spectrum
Unmanned Aerial Systems (UAS) Precise, targeted applicationAllows for low-altitude, variable-rate application tailored to weed pressure
Reduced Application Rates Minimize chemical load on the environmentUse of effective adjuvants or enhancers (e.g., DMSO) can improve herbicide uptake, allowing for lower use rates. google.com
Water-Holding Period Prevent contamination of surface waterAllows time for herbicide degradation and absorption before water is released from treated fields. researchgate.net

Future Research Directions and Emerging Challenges

Development of Novel Analogs with Enhanced Environmental Profiles

A primary challenge in herbicide science is the creation of active compounds that exhibit high efficacy against target weeds while possessing a favorable environmental profile, including rapid degradation and reduced non-target toxicity. Research is actively pursuing the synthesis of novel analogs of 2-chloro-N-(3,4-dichlorophenyl)propanamide to meet these criteria.

One promising approach involves the incorporation of long, lipophilic fatty acid chains into the herbicide's molecular structure to create new amide and ester analogues. nih.gov This modification is intended to alter the compound's physicochemical properties, potentially leading to faster degradation and increased hydrophobicity. Studies have shown that these new lipophilic derivatives can exhibit superior in vitro herbicidal activity compared to the parent compound and demonstrate a significantly shorter half-life, suggesting a reduced potential for environmental persistence. nih.gov The synthesis of such analogs from renewable resources like fatty acids also aligns with the principles of green chemistry. nih.gov

Future work in this area will focus on optimizing the structure of these analogs to balance herbicidal potency with environmental safety. This includes investigating different chain lengths and functional groups to fine-tune degradation rates and biological activity. The goal is to develop next-generation anilide herbicides that are effective, biodegradable, and minimize ecological impact. nih.govnih.gov

Table 1: Comparative Properties of Propanil (B472794) and a Novel Lipophilic Analog
PropertyThis compound (Propanil)Novel Lipophilic Propanil Analog (Example)Research Implication
StructureStandard anilide structureAnilide structure with a long-chain fatty acid ester or amide linkageModification aims to alter physical and chemical behavior.
Degradation Half-LifeRelatively stable; persistence can varySignificantly shorter half-life (e.g., reduced from 3h to 1.5h in one study) nih.govFaster degradation reduces environmental residue and carryover risk.
Herbicidal ActivityEffective post-emergence herbicide peptechbio.comPotentially superior in vitro activity against target weeds nih.govEnhanced efficacy could allow for lower application rates.
SynthesisTraditional chemical synthesisCan be synthesized using renewable resources like fatty acids nih.govAligns with sustainable and green chemistry principles.

Advanced Molecular Tools for Resistance Detection and Monitoring

The repeated use of this compound has led to the evolution of resistant weed biotypes, which poses a significant threat to its long-term utility. lsuagcenter.com A critical area of future research is the development and implementation of advanced molecular tools for the rapid and accurate detection of resistance in the field.

Traditional methods for confirming herbicide resistance involve growing weed seeds in a greenhouse and applying different herbicide doses, a process that can take months. soybeanresearchinfo.com Modern molecular diagnostics offer a much faster alternative, capable of providing results in a matter of days. soybeanresearchinfo.com These tools can detect specific gene mutations that confer target-site resistance (TSR). researchgate.net For non-target-site resistance (NTSR), which often involves enhanced metabolism of the herbicide, research is focused on identifying reliable biomarkers. nih.govnih.gov For instance, the enzyme aryl acylamidase is responsible for detoxifying propanil in rice; increased activity of this enzyme in weeds is a known resistance mechanism. nih.govnih.gov

Future developments will likely include:

Portable Diagnostic Kits: Field-deployable tools, potentially based on DNA amplification or antibody-based tests, that allow farmers and agronomists to detect resistance on-site. researchgate.netarvalis.fr

High-Throughput Sequencing: Using next-generation sequencing (NGS) to analyze the genomes of weed populations, identifying known resistance mutations and discovering new ones. arvalis.fr

Biomarker Assays: Developing simple colorimetric or fluorescence-based assays to measure the activity of detoxification enzymes like aryl acylamidase or to detect metabolic biomarkers associated with resistance. nih.govprofacgen.com

These advanced tools will enable more proactive and targeted weed management strategies, helping to preserve the effectiveness of this compound. gauravpublications.comhracglobal.com

Integration of this compound Research into Sustainable Agricultural Systems

To ensure long-term viability, the use of this compound must be integrated into sustainable agricultural frameworks. This moves beyond relying on a single herbicide and embraces a multi-tactic approach known as Integrated Weed Management (IWM). ucanr.edu Future research will focus on optimizing the role of this herbicide within IWM programs for crops like direct-seeded rice, which face high weed pressure. core.ac.ukisws.org.in

Key research areas for sustainable integration include:

Herbicide Rotation and Mixtures: Investigating the efficacy of rotating or using tank mixtures of this compound with herbicides that have different modes of action. smagrichem.comlsuagcenter.com This is a cornerstone of resistance management. For example, sequencing applications of herbicides like cyhalofop (B1662147) followed by propanil can control weed populations resistant to the initial herbicide. ucanr.edu

Cultural Control Synergy: Studying the interaction between herbicide application and cultural practices such as water management, crop rotation, and tillage. ucanr.edu Proper water depth in rice paddies, for instance, can enhance the efficacy of propanil and suppress weed growth. smagrichem.com

Economic and Efficacy Optimization: Research has shown that including propanil in a weed management program can significantly increase rice yields and net returns compared to other programs. lsuagcenter.com Future studies will continue to refine these programs to maximize both economic benefits and weed control efficacy.

Modeling and Prediction of Compound Fate and Efficacy in Diverse Agricultural Contexts

Predicting how this compound will behave in different environments is crucial for assessing its efficacy and potential ecological impact. Computational modeling is an essential tool for this purpose, allowing scientists to simulate the compound's fate and transport in soil and water under various agricultural and climatic scenarios. epa.gov

Models like the Pesticide Root Zone Model (PRZM) and the RICEWQ-RIVWQ system are used to estimate runoff, erosion, and leaching, providing predicted environmental concentrations (PECs) in surface and groundwater. researchgate.netnih.govnih.gov These models incorporate a wide range of parameters, including the physicochemical properties of the herbicide, soil characteristics, weather data, and agronomic practices. epa.govfrontiersin.org

Emerging challenges and future research directions in this field include:

Improving Model Accuracy: Refining models to better account for complex processes like preferential flow in soil and the formation of transformation products, such as 3,4-dichloroaniline (B118046), which is the major metabolite of propanil. frontiersin.orgresearchgate.net

Metamodeling: Developing simplified models, or "metamodels," that can run simulations much faster than complex, physically-based models. Approaches using machine learning, such as long short-term memory (LSTM) models, show promise in rapidly predicting pesticide runoff while maintaining high accuracy. ssrn.com

Integrating Efficacy Prediction: Expanding models to not only predict environmental fate but also to forecast the herbicidal efficacy based on weed species, growth stage, and environmental conditions. This would provide a powerful decision-support tool for optimizing applications.

These advanced modeling capabilities will enable more precise risk assessments and help develop management practices that maximize weed control while minimizing off-target environmental exposure. researchgate.net

Table 2: Key Input Parameters for Environmental Fate Models (e.g., PRZM)
Parameter CategorySpecific InputRelevance to Propanil Modeling
Pesticide PropertiesSorption Coefficient (Koc)Determines how strongly propanil binds to soil organic matter, affecting its mobility.
Degradation Half-life (Soil, Water)Controls the persistence of propanil and its metabolites in the environment. researchgate.net
Agronomic PracticesApplication Rate & MethodDefines the initial amount of propanil entering the system. epa.gov
Tillage and IrrigationInfluences soil structure, water movement, and thus herbicide runoff and leaching. nih.gov
Environmental ConditionsSoil Type and SlopeAffects water infiltration, runoff, and erosion rates. nih.gov
Weather Data (Rainfall, Temperature)Drives runoff events and influences the rate of chemical degradation. nih.gov

Interdisciplinary Approaches to this compound Research (e.g., linking molecular biology with environmental science)

Addressing the complex challenges of modern weed science requires breaking down traditional scientific silos. An interdisciplinary approach that links molecular biology with environmental science is essential for a holistic understanding of this compound. bioone.org This integration allows researchers to connect the dots from the gene to the ecosystem.

For example, the rise of "omics" technologies—genomics, transcriptomics, and metabolomics—provides powerful tools to investigate herbicide resistance at a systems level. nih.gov By analyzing the complete set of gene transcripts (transcriptome) or metabolites (metabolome) in a weed, scientists can identify the complex biochemical pathways involved in NTSR. nih.govbioone.org

Future interdisciplinary research will:

Link Molecular Mechanisms to Ecological Fitness: Investigate whether the molecular changes that confer herbicide resistance come with an ecological cost or benefit to the weed in the absence of the herbicide.

Integrate 'Omics' with Fate Modeling: Use metabolomic data to identify and quantify the formation of key metabolites, providing more accurate inputs for environmental fate models. nih.gov

Combine Genomics and Geospatial Analysis: Map the spread of specific resistance-conferring genes across a landscape to understand the evolutionary dynamics of resistance and inform regional management strategies.

By combining the precision of molecular biology with the broad perspective of environmental science, researchers can develop more robust and sustainable strategies for using this compound in a way that is both effective for agriculture and safe for the environment. oup.com

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(3,4-dichlorophenyl)propanamide, and how can reaction conditions be adjusted to improve yield?

The compound is typically synthesized via nucleophilic acyl substitution. A validated method involves reacting 3,4-dichloroaniline with 2-chloropropionyl chloride in dry dichloromethane (DCM) at 0°C for 2.5 hours, using DIPEA as a base. This yields a crude product (99% yield) that can be purified via column chromatography (PE/EtOAc 7:3) . Key adjustments include:

  • Temperature control : Maintaining 0°C minimizes side reactions.
  • Molar ratios : A slight excess of 2-chloropropionyl chloride (1.1 eq) ensures complete conversion.
  • Solvent choice : Anhydrous DCM prevents hydrolysis of the acyl chloride intermediate.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ¹H NMR : Distinct peaks include δ 8.29 (amide NH), 7.80 (aromatic Cl-substituted H), and 7.41–7.38 (adjacent aromatic protons) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
  • Melting point : 92–93°C (consistent with literature) .

Q. What is the mode of action of this compound as a herbicide, and how does structural variation influence its efficacy?

As a propanil derivative, it inhibits acetolactate synthase (ALS) in weeds, disrupting branched-chain amino acid synthesis. Structural analogs with longer alkyl chains (e.g., butanamide, pentanamide) show reduced activity due to steric hindrance, while electron-withdrawing groups (e.g., Cl) enhance binding to ALS .

Advanced Research Questions

Q. How do enantiomers of this compound differ in biological activity, and what chiral resolution methods are recommended?

The (S)-enantiomer exhibits higher herbicidal activity due to preferential binding to ALS. Resolution methods include:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/ethanol (90:10).
  • Synthesis of diastereomers : Derivatize with (R)-α-methylbenzyl isocyanate to separate via crystallization .

Q. What are the environmental degradation pathways of this compound, and how do metabolites impact non-target organisms?

  • Photolysis : UV exposure generates 3,4-dichloroaniline (toxic to aquatic life; LC50 for Daphnia: 0.12 mg/L) .
  • Microbial degradation : Soil bacteria hydrolyze the amide bond, producing 2-chloropropionic acid (persistent in anaerobic conditions) .
  • Bioaccumulation : Log Kow = 3.12 indicates moderate bioaccumulation potential .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with reduced off-target toxicity?

Key SAR insights:

  • Amide linkage : Replacement with sulfonamide groups (e.g., N-(3,4-dichlorophenyl)sulfonylpropanamide) improves selectivity for plant ALS over mammalian targets .
  • Substituent positioning : 2,4-dichloro substitution on the phenyl ring increases potency compared to 3,4-dichloro .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of dust (TLV-TWA: 0.1 mg/m³) .
  • Waste disposal : Collect in sealed containers for incineration to prevent environmental release .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular weight218.1 g/mol
Melting point92–93°C
Water solubility (20°C)0.13 g/L
Log Kow3.12

Q. Table 2. Analytical Parameters for HPLC

ColumnMobile PhaseRetention TimeDetection
C18 (5 µm)Acetonitrile/Water (70:30)8.2 minUV 254 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.